molecular formula C11H19NO3 B8751893 1-(Pentanoylamino)cyclopentane-1-carboxylic acid CAS No. 15026-80-9

1-(Pentanoylamino)cyclopentane-1-carboxylic acid

Cat. No. B8751893
M. Wt: 213.27 g/mol
InChI Key: HPHUHSPLHSCYJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07652147B2

Procedure details

In a 3 necked 250 ml round bottom flask equipped with mechanical stirrer, was charged with sodium hydroxide solution (24.1 g dissolved in 100 ml water) and 1-aminocyclopentane carboxylic acid hydrochloride (25 g) and chilled to 0° C. under stirring. Tetra butyl ammonium bromide (0.25 g) was added to the reaction mixture followed by slow addition of a solution of valeroyl chloride (27.5 g) in toluene (20 ml) during one hour at 0-5° C. under stirring. The reaction mass was stirred for 1 hour at 0-5° C. The reaction mixture was diluted with water (100 ml) toluene (20 ml) and stirred for 15 minutes. The two phases were separated. The aqueous phase was washed with toluene (20 ml). Aqueous phase was chilled to 10° C. and acidified with hydrochloric acid and stirred it for 1 hour. The product was filtered and washed with water. The product was dried at 60° C. till constant weight. (Yield: 22 g; 68%).
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
27.5 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
0.25 g
Type
catalyst
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH-].[Na+].Cl.[NH2:4][C:5]1([C:10]([OH:12])=[O:11])[CH2:9][CH2:8][CH2:7][CH2:6]1.[C:13](Cl)(=[O:18])[CH2:14][CH2:15][CH2:16][CH3:17]>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.C1(C)C=CC=CC=1.O>[C:13]([NH:4][C:5]1([C:10]([OH:12])=[O:11])[CH2:9][CH2:8][CH2:7][CH2:6]1)(=[O:18])[CH2:14][CH2:15][CH2:16][CH3:17] |f:0.1,2.3,5.6|

Inputs

Step One
Name
Quantity
100 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
25 g
Type
reactant
Smiles
Cl.NC1(CCCC1)C(=O)O
Step Two
Name
Quantity
27.5 g
Type
reactant
Smiles
C(CCCC)(=O)Cl
Name
Quantity
20 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
0.25 g
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 3 necked 250 ml round bottom flask equipped with mechanical stirrer
STIRRING
Type
STIRRING
Details
under stirring
STIRRING
Type
STIRRING
Details
The reaction mass was stirred for 1 hour at 0-5° C
Duration
1 h
STIRRING
Type
STIRRING
Details
stirred for 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
The two phases were separated
WASH
Type
WASH
Details
The aqueous phase was washed with toluene (20 ml)
TEMPERATURE
Type
TEMPERATURE
Details
Aqueous phase was chilled to 10° C.
STIRRING
Type
STIRRING
Details
stirred it for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The product was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
The product was dried at 60° C. till constant weight

Outcomes

Product
Name
Type
Smiles
C(CCCC)(=O)NC1(CCCC1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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